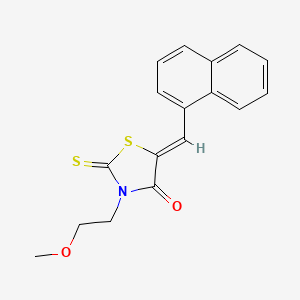
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline
Übersicht
Beschreibung
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline varies depending on its application. In anti-cancer studies, it has been found to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. In anti-inflammatory studies, it has been found to inhibit the production of inflammatory cytokines. In herbicide and insecticide studies, it has been found to disrupt the normal functioning of certain enzymes in plants and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In anti-cancer studies, it has been found to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory studies, it has been found to reduce inflammation and pain. In herbicide and insecticide studies, it has been found to cause damage to the target plants and insects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline in lab experiments include its potential as a potent and selective inhibitor, its ability to target specific enzymes, and its potential as a multi-functional compound. However, the limitations include its potential toxicity, its limited solubility, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for further research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline. These include exploring its potential as a treatment for other diseases such as Alzheimer's disease and diabetes, investigating its potential as a biopesticide, and developing more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent. In agriculture, this compound has been tested as a herbicide and insecticide. In material science, it has been studied for its potential as a dye and as a component in organic electronic devices.
Eigenschaften
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl]-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21(24-9-3-8-22-24)16-13-18(23-17-5-2-1-4-15(16)17)14-6-7-19-20(12-14)27-11-10-26-19/h1-9,12-13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMOUGLJZGYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4681667.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4681678.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4681683.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4681689.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4681694.png)
![6-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4681700.png)
![N-[3-(2-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4681707.png)

![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4681724.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4681728.png)
![ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681736.png)
![N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4681739.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)
